2-Iminothiolane

Overview

Description

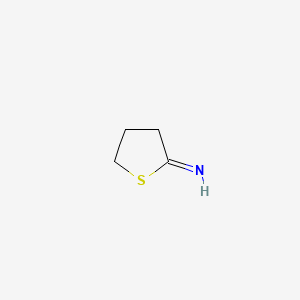

2-Iminothiolane hydrochloride (Traut’s reagent), a cyclic thiolating agent with the molecular formula C₄H₇NS·HCl and molecular weight 137.63 g/mol, is a white crystalline powder soluble in water, methanol, and ethanol . It reacts selectively with primary amines (e.g., lysine residues) under mild conditions (pH 7–10) to introduce a sulfhydryl (-SH) group via an amidine bond, preserving the positive charge of the original amine . This unique property minimizes alterations to the protein’s solubility or biological activity during conjugation or labeling .

Key applications include:

- Protein PEGylation: Functionalizing therapeutic proteins for improved stability and pharmacokinetics .

- Antibody-drug conjugates (ADCs): Thiolating lysine residues to link antibodies to cytotoxic payloads .

- Nanoparticle engineering: Modifying polymers (e.g., chitosan) for drug delivery systems .

- Fluorescent labeling: Introducing thiols for site-specific tagging with maleimide probes .

The reaction is optimized at neutral pH (7.0), where substitution efficiency peaks due to balanced reagent reactivity and protein solubility . To prevent oxidation of free thiols, reactions are often conducted under inert atmospheres with reducing agents like DTT .

Preparation Methods

Reaction Mechanism of 2-Iminothiolane

This compound reacts selectively with primary amines (e.g., lysine residues in proteins) under alkaline conditions (pH 7–9) to form stable thiolated products . The reaction proceeds via nucleophilic attack by the amine group on the imidate carbon of this compound, resulting in a amidine bond and the release of a free sulfhydryl group (–SH) . This mechanism avoids the formation of unstable intermediates, making it preferable over other thiolating agents like succinimidyl acetylthioacetate (SATA).

A key advantage of this compound is its stability in neutral and acidic buffers, which minimizes hydrolysis during reactions . For example, in 50 mM triethanolamine buffer (pH 8), the half-life of hydrolysis is approximately 1 hour, whereas its reaction with amines occurs within 5 minutes . This kinetic selectivity ensures efficient thiolation even at moderate reagent excesses.

Standard Thiolation Procedure for Proteins

The following protocol, adapted from Thermo Fisher Scientific and Sigma-Aldrich , outlines the thiolation of antibodies or other proteins using this compound:

Reagent Preparation

-

Dissolve this compound·HCl in deionized water or acetonitrile to prepare a 14 mM stock solution (2 mg/mL) .

-

Use phosphate-buffered saline (PBS, pH 8.0) or 25 mM borate buffer (pH 9.0) containing 2–5 mM EDTA to prevent sulfhydryl oxidation .

Reaction Conditions

-

Protein Activation :

-

Purification :

Key Parameters

| Parameter | Optimal Range | Impact on Thiolation Efficiency |

|---|---|---|

| pH | 8.0–9.0 | Higher pH accelerates reaction |

| Molar Excess | 10:1 (reagent:amine) | Balances substitution and cost |

| Temperature | 20–25°C | Avoids protein denaturation |

| EDTA Concentration | 2–5 mM | Prevents –SH oxidation |

Solid-Phase Synthesis of Polyamine Conjugates

This compound enables the synthesis of polyamine conjugates without elaborate protection strategies. As demonstrated by Wagner et al. , spermine derivatives coupled to maleimides are synthesized via the following steps:

-

Resin Activation :

-

Maleimide Coupling :

-

Cleavage and Purification :

This method achieves >90% coupling efficiency, making it suitable for high-throughput synthesis of drug-delivery systems .

Optimization Strategies for Conjugate Stability

Buffer Selection

-

Borate vs. Phosphate Buffers : Borate buffers (pH 9.0) enhance reaction rates but may cause protein precipitation . Phosphate buffers (pH 8.0) offer a balance between speed and solubility .

-

EDTA Inclusion : Chelating agents like EDTA are critical to prevent disulfide bond formation between thiolated molecules .

Molar Ratio Adjustments

For large proteins (e.g., bovine serum albumin), a 20:1 molar excess of this compound introduces 6–10 thiols per molecule, whereas lower ratios (5:1) minimize overmodification .

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

-

Procedure :

-

Efficiency : Yields 3–5 drug molecules per antibody, maintaining >90% antigen-binding capacity .

Peptide Carrier Conjugation

Challenges and Troubleshooting

Precipitation Issues

Low Thiol Incorporation

Chemical Reactions Analysis

Types of Reactions: 2-Iminothiolane undergoes several types of chemical reactions, including:

Thiolating Reactions: Reacts with primary amines to form sulfhydryl groups.

Cross-linking Reactions: Forms disulfide or thioether bonds with proteins and peptides.

Common Reagents and Conditions:

Primary Amines: Reacts efficiently at pH 7-9.

Buffers: Phosphate-buffered saline (PBS) or borate buffer at pH 8.

Major Products:

Amidine Compounds: Contain free sulfhydryl groups, useful for further biochemical applications.

Scientific Research Applications

Protein Modification

Introduction of Sulfhydryl Groups

2-Iminothiolane reacts with primary amino groups in proteins to form amidinated derivatives that contain reactive sulfhydryl groups. This reaction is particularly useful for creating stable protein conjugates necessary for various biochemical applications. For example, it has been employed to modify Escherichia coli ribosomes by adding sulfhydryl groups to facilitate RNA-protein crosslinking studies .

Case Study: Glycoprotein Conjugates

Research has demonstrated the utility of this compound in preparing glycoprotein-antibody conjugates. The introduction of sulfhydryl groups allows for the formation of disulfide bonds with proteins containing thiol groups, enhancing the stability and functionality of the resulting conjugates. This technique is crucial for developing targeted therapies and diagnostic tools in immunology .

Drug Delivery Systems

Thiolated Polymers for Drug Delivery

this compound has been integrated into polymeric drug delivery systems to enhance mucoadhesive properties and stability. For instance, chitosan modified with this compound (chitosan-TBA) has shown improved performance in nasal insulin delivery systems. In vivo studies indicated that chitosan-TBA exhibited significantly higher bioavailability compared to unmodified chitosan, making it a promising candidate for non-invasive drug delivery routes .

Table: Comparison of Bioavailability in Insulin Delivery Systems

| Delivery System | Bioavailability (%) | Pharmacological Efficacy (%) |

|---|---|---|

| Chitosan-TBA/Ins | 6.9 ± 1.5 | 4.9 ± 1.4 |

| Unmodified Chitosan/Ins | 4.2 ± 1.8 | 0.7 ± 0.6 |

| Mannitol/Ins | 1.6 ± 0.4 | None |

Conjugation Chemistry

Crosslinking Agent in Bioconjugation

The ability of this compound to form disulfide bonds makes it an excellent crosslinking agent for creating bioconjugates. It has been utilized in various studies to couple proteins with nanoparticles and antibodies, enhancing their stability and functionality for applications in targeted drug delivery and imaging .

Case Study: Solid-Phase Synthesis

Recent research highlights the use of this compound as a coupling reagent in solid-phase synthesis of polyamine conjugates, showcasing its versatility beyond traditional applications. This method allows for efficient synthesis and purification of complex biomolecules, which can be crucial for therapeutic development .

Mechanism of Action

2-Iminothiolane exerts its effects by reacting with primary amine groups to introduce sulfhydryl groups. This reaction maintains the charge properties of the original amino group, allowing for specific targeting and modification of proteins and peptides. The sulfhydryl groups can then participate in cross-linking or immobilization reactions, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

Below is a comparative analysis of 2-iminothiolane and structurally or functionally related reagents:

Reaction Specificity and Charge Retention

This compound outperforms SPDP and MBS in charge retention due to its amidine bond formation, which mimics the original amine’s positive charge. This is critical for maintaining protein stability and interaction properties .

pH Sensitivity

- This compound: Optimal activity at pH 7.0; reduced efficiency in acidic conditions (pH 5.0–6.0) due to lower reactivity .

- MBS/SPDP : Require slightly alkaline conditions (pH 7.5–8.5) for NHS ester activation, risking hydrolysis at higher pH .

Stability and Handling

While this compound requires inert atmospheres to prevent thiol oxidation, SPDP and MBS conjugates necessitate additional steps (e.g., disulfide reduction) for thiol activation . DTT and 2-mercaptoethanol are indispensable for maintaining reduced thiols but lack the specificity of this compound .

Research Findings and Case Studies

Antibody-Drug Conjugates: Radiolabeled this compound demonstrated 10% radiochemical yield in ADC synthesis, with comparable reactivity to unlabeled reagent .

Chitosan Modification: Thiolation of chitosan with this compound at pH 7.0 achieved higher substitution degrees (2–3 µmol -SH/g) than acidic conditions (pH 5.0: <1 µmol -SH/g) .

Fluorescent Probes: Site-specific labeling of imperatoxin A (IpTxa) at its N-terminus preserved toxin activity, highlighting this compound’s precision in avoiding critical lysine residues .

Biological Activity

2-Iminothiolane, commonly referred to as Traut's reagent, is a thiol-reactive compound widely used in biochemistry for cross-linking proteins and modifying biomolecules. Its biological activity has been extensively studied, particularly in the context of drug delivery systems, protein interactions, and cancer therapeutics. This article synthesizes key findings from diverse sources, highlighting the compound's applications, mechanisms of action, and implications for therapeutic use.

This compound is characterized by its ability to introduce thiol groups into proteins and peptides. This property is exploited in various biochemical applications, including the formation of disulfide bonds and the stabilization of protein structures. The mechanism involves the nucleophilic attack of thiol groups on electrophilic centers within target molecules, facilitating cross-linking and conjugation.

Applications in Drug Delivery Systems

1. RNA-Protein Cross-Linking:

One significant application of this compound is its use as a cross-linking agent in RNA-protein interactions. A study demonstrated that when E. coli ribosomal subunits were treated with this compound and subsequently exposed to UV light, efficient RNA-protein cross-linking occurred, which can be useful for studying ribosomal function and assembly .

2. Insulin Delivery Systems:

Research has shown that this compound can be covalently attached to chitosan to create a mucoadhesive polymer for insulin delivery. The resulting chitosan-TBA conjugate exhibited a high density of thiol groups (304.9 ± 63.5 μmol/g), enhancing its potential as a delivery system for insulin via nasal administration. In vivo studies indicated that this system significantly improved bioavailability compared to unmodified chitosan .

| Delivery System | Thiol Groups (μmol/g) | Bioavailability (%) | Pharmacological Efficacy (%) |

|---|---|---|---|

| Chitosan-TBA | 304.9 ± 63.5 | 6.9 ± 1.5 | 4.9 ± 1.4 |

| Unmodified Chitosan | Not specified | 4.2 ± 1.8 | 0.7 ± 0.6 |

| Mannitol | Not specified | 1.6 ± 0.4 | No reduction |

Cancer Therapeutics

This compound has also been evaluated for its role in cancer treatment through the modification of monoclonal antibodies for targeted therapy. A study on the radiolabeling of antibodies with technetium-99m using this compound showed high immunoreactivity (over 85%) against breast cancer cell lines (MDA-MB-468) and glioblastoma (U-87). This indicates its potential as a tool for targeted radiotherapy .

Case Studies

Case Study: Immunoconjugate Development

In a study involving the development of radiolabeled immunoconjugates using this compound, researchers achieved labeling efficiencies exceeding 96% for various antibody constructs. Biodistribution studies revealed significant tumor uptake with minimal accumulation in normal tissues, suggesting that these conjugates could enhance the efficacy of cancer imaging and treatment .

Case Study: Cautionary Use in Peptide Cross-Linking

While this compound is valuable for cross-linking peptides, caution is advised due to potential side reactions leading to undesired modifications. A study highlighted that the formation of N-peptidyl-2-iminothiolanes could result in altered biological activity or stability of peptides, necessitating careful optimization during experimental design .

Q & A

Q. What are the standard protocols for safely handling 2-Iminothiolane hydrochloride in laboratory settings?

Basic

When handling this compound hydrochloride, use local exhaust ventilation to minimize inhalation risks and wear dust masks, protective gloves, chemical safety goggles, and long-sleeved clothing . In case of skin contact, immediately rinse with soap and water for 15 minutes; for eye exposure, flush with water for several minutes and seek medical attention . Store the compound at 2–8°C in airtight containers, and avoid exposure to strong oxidizers .

Q. How does this compound hydrochloride facilitate the introduction of sulfhydryl groups into biomolecules?

Basic

The reagent reacts with primary amines (e.g., lysine residues) at pH 7–10, forming a stable amidine bond while releasing a free thiol group. This preserves the positive charge of the original amine, minimizing alterations to biomolecular charge distribution . The reaction is optimal in aqueous or polar solvents like DMSO, with solubility exceeding 100 mg/mL in water at 25°C .

Q. What experimental parameters influence the efficiency of sulfhydryl group introduction, and how can they be optimized?

Advanced

Key parameters include:

- pH : Maintain pH 7–10 to ensure amine reactivity while avoiding hydrolysis .

- Molar ratio : Use a 10:1 molar excess of this compound to target amines for maximal substitution .

- Reaction time : Monitor kinetics via Ellman’s assay; typical reactions complete within 1–2 hours at 25°C .

- Solvent : Pre-dissolve in DMSO for hydrophobic systems, but avoid organic solvents that degrade the reagent (e.g., ether) .

Q. How can researchers address discrepancies in reported reaction yields for protein crosslinking?

Advanced

Discrepancies often arise from purity variations (≥95% by HPLC recommended ) or storage-related degradation (e.g., moisture absorption). Validate reagent integrity via melting point analysis (198–201°C ) and adjust reaction conditions using mechanistic insights from kinetic studies . For inconsistent yields in complex mixtures, pre-purify target proteins to remove competing amines .

Q. What are the best practices for characterizing this compound-modified proteins?

Advanced

- Sulfhydryl quantification : Use Ellman’s reagent (DTNB) to measure free thiols spectrophotometrically at 412 nm .

- Structural confirmation : Employ NMR or HPLC-MS to verify amidine bond formation and rule off-target modifications .

- Functional assays : Test conjugates in downstream applications (e.g., antibody-antigen binding) to confirm retained activity .

Q. What strategies mitigate nonspecific crosslinking in biological mixtures?

Advanced

- Selective blocking : Pre-treat non-target amines with acetic anhydride or other neutral capping agents .

- Controlled stoichiometry : Limit reagent excess to ≤20:1 (protein:reagent) to reduce overmodification .

- Time-resolved quenching : Terminate reactions with excess β-mercaptoethanol or cysteine .

Q. How does buffer composition affect this compound reactivity?

Advanced

- Phosphate buffers (pH 8.0) enhance reaction rates compared to Tris, which may compete as a primary amine .

- Avoid amine-containing buffers (e.g., glycine) to prevent reagent depletion.

- For stability, use degassed buffers to minimize thiol oxidation .

Q. What analytical techniques assess this compound hydrochloride purity?

Basic

- HPLC : Use a C18 column with UV detection at 208 nm; purity should exceed 95% .

- Chloride content : Titrate to confirm 98–108% chloride ions per specification .

- Moisture analysis : Karl Fischer titration ensures <0.1% water content .

Q. How can cytotoxicity risks be evaluated post-conjugation?

Advanced

- Cell viability assays : Treat cell lines with conjugates and measure metabolic activity (e.g., MTT assay) .

- Byproduct analysis : Use LC-MS to detect residual iminothiolane or hydrolyzed products (e.g., thiolactone) .

- In vivo validation : Conduct acute toxicity studies in model organisms if therapeutic use is intended .

Q. What are the limitations of this compound in glycoprotein modification?

Advanced

- Steric hindrance : Bulky glycans may reduce amine accessibility; optimize reaction temperature (e.g., 37°C) .

- Charge interference : Highly acidic glycoproteins (e.g., mucins) may require pH adjustment to >8 for efficient modification .

- Alternative reagents : Compare with Traut’s reagent (same compound) or succinimidyl acetylthioacetate (SATA) for charge-neutral modifications .

Properties

IUPAC Name |

thiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHYKKNIIGEXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984006 | |

| Record name | Thiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6539-14-6 | |

| Record name | 2(3H)-Thiophenimine, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iminothiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iminothiolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FP46MY9AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.